molecular formula C4H6INO2 B13628864 5-(Iodomethyl)-1,3-oxazolidin-2-one

5-(Iodomethyl)-1,3-oxazolidin-2-one

Cat. No.: B13628864
M. Wt: 227.00 g/mol
InChI Key: XPUGGFXNUVIKGP-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an iodomethyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-1,3-oxazolidin-2-one typically involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the product. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolidinones, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

5-(Iodomethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial properties, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome. This action disrupts the translation process, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Iodomethyl)-1,3-oxazolidin-2-one is unique due to the presence of the iodomethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C4H6INO2

Molecular Weight

227.00 g/mol

IUPAC Name

5-(iodomethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C4H6INO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)

InChI Key

XPUGGFXNUVIKGP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CI

Origin of Product

United States

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